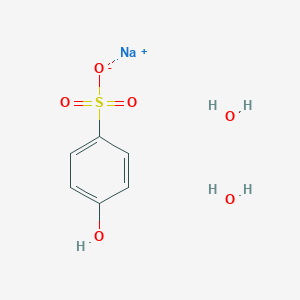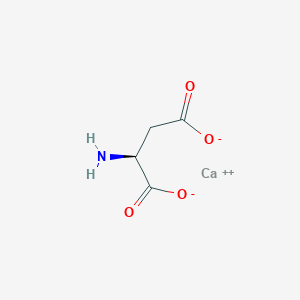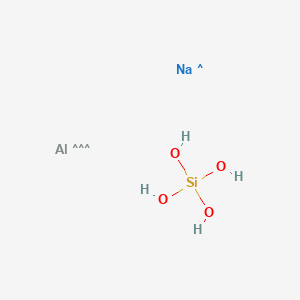
Sodium 4-hydroxybenzenesulfonate dihydrate
Descripción general
Descripción
Synthesis Analysis
The synthesis of sodium 4-hydroxybenzenesulfonate dihydrate involves reactions under specific conditions, yielding novel framework compounds with interesting properties. For example, Xiaoping Yang et al. (2008) reported the synthesis of luminescent ladder-like lanthanide coordination polymers using sodium 4-hydroxybenzenesulfonate dihydrate, achieving yields between 46-60% (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of sodium 4-hydroxybenzenesulfonate dihydrate has been detailed through various techniques, including X-ray crystallography. Research by Md. I. Zahid et al. (2019) has contributed to understanding its lattice parameters, functional groups, and molecular interactions (Zahid et al., 2019).
Chemical Reactions and Properties
Studies on hydroxy-substituted alkyl benzenesulfonates have revealed significant insights into their dynamic interfacial dilational properties and surfactant adsorption film structure (Huang et al., 2007). Moreover, the work by Li Zhao-jing (2011) on the synthesis of 4-hydroxyl sodium nonanoyloxybenzene sulfonate as a bleaching activator illustrates the compound's chemical reactivity and potential applications (Zhao-jing, 2011).
Physical Properties Analysis
The physical properties of sodium 4-hydroxybenzenesulfonate dihydrate have been explored through studies on its optical and electrical characteristics. Research conducted by Md. I. Zahid et al. (2019) demonstrated the material's transmittance, cut-off wavelength, band gap energy, and mechanical properties, providing a comprehensive analysis of its physical attributes (Zahid et al., 2019).
Chemical Properties Analysis
The chemical properties, including surface and interfacial activities of sodium 4-hydroxybenzenesulfonate dihydrate and its derivatives, have been synthesized and analyzed, showing significant surface activity and potential for use in surfactant applications. This is evidenced by research into the synthesis and interfacial activities of sodium di-n-alkylbenzenesulfonates (Gong Qing-tao et al., 2005).
Aplicaciones Científicas De Investigación
Luminescent Materials Synthesis
Sodium 4-hydroxybenzenesulfonate dihydrate plays a crucial role in the synthesis of luminescent materials. A study by Yang et al. (2008) highlights its use in creating luminescent ladder-like lanthanide coordination polymers, which exhibit interesting luminescence properties. These materials have potential applications in various fields such as lighting, display technologies, and sensors due to their unique optical characteristics (Yang et al., 2008).
Optical and Electrical Properties
Research conducted by Zahid et al. (2019) on sodium 4-hydroxybenzenesulfonate dihydrate has revealed significant insights into its optical and electrical properties. Their study demonstrates the material's potential in photoluminescence and its electrical conductivity, indicating its utility in optoelectronic devices and as a material for electrical applications (Zahid et al., 2019).
Catalysis
A study by Akiri & Ojwach (2021) explores the catalytic applications of sodium 4-hydroxybenzenesulfonate dihydrate derivatives in biphasic methoxycarbonylation of 1-hexene, showcasing how these compounds can serve as efficient catalysts in organic synthesis. This application is significant for the chemical industry, particularly in the synthesis of esters and other valuable chemicals (Akiri & Ojwach, 2021).
Environmental Applications
Sodium 4-hydroxybenzenesulfonate dihydrate is also instrumental in environmental applications. A study on its role in the synthesis of surfactants and detergents demonstrates its importance in developing cleaning agents with specific properties. These surfactants have applications in removing pollutants and in industrial cleaning processes, contributing to environmental cleanup efforts (Zhao-jing, 2011).
Material Science
In material science, sodium 4-hydroxybenzenesulfonate dihydrate is used for the growth and characterization of new materials. Its involvement in the development of materials with specific optical and mechanical properties opens avenues for its use in various high-tech applications, including laser technologies and optical devices (Zahid et al., 2017).
Safety And Hazards
Direcciones Futuras
Sodium 4-hydroxybenzenesulfonate dihydrate has been used in the preparation of a series of layered divalent transition metal benzenesulfonates, luminescent ladder-like lanthanide coordination polymers of 4-hydroxybenzenesulfonate, and new polynorbornene ionomers bearing fluorinated pendant benzenesulfonate groups . Its potential applications in nonlinear optical material and electrical properties are being explored .
Propiedades
IUPAC Name |
sodium;4-hydroxybenzenesulfonate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.Na.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;;/h1-4,7H,(H,8,9,10);;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXONATFNYJWFNK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892559 | |
| Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20049 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium 4-hydroxybenzenesulfonate dihydrate | |
CAS RN |
10580-19-5 | |
| Record name | Phenolsulphonate sodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010580195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenolsulfonic acid, sodium salt dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM P-PHENOLSULFONATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NH81N759Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















